(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid
Description
(E)-3-(1-Methyl-1H-imidazol-5-yl)acrylic acid is a heterocyclic carboxylic acid characterized by an imidazole ring substituted with a methyl group at the 1-position and an acrylic acid moiety at the 3-position in the (E)-configuration. Its molecular formula is C₇H₈N₂O₂ (molecular weight: 152.15 g/mol), with an IUPAC name of (E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid.
The methyl group on the imidazole enhances lipophilicity compared to non-methylated analogs, influencing solubility and bioavailability. This modification may also stabilize the imidazole ring against metabolic degradation. Synthetically, the compound can be prepared via alkylation of imidazole precursors followed by coupling with acrylic acid derivatives, as seen in analogous syntheses of tetrazole-containing imidazole acrylates .
Properties
IUPAC Name |
(E)-3-(3-methylimidazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRLUTUNCWBWCC-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211832 | |
| Record name | 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70346-52-0 | |
| Record name | 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70346-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses an α-halo ketone and an aldehyde .
For the specific synthesis of (E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid, a possible route could involve the cyclization of an amido-nitrile followed by the addition of an acrylic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often involves scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of these compounds. The use of catalysts, such as nickel or palladium, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known to interact with biological targets such as enzymes and receptors.
Industry: Imidazole derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the acrylic acid moiety can participate in reactions with nucleophiles, affecting cellular processes .
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The methyl group in this compound increases logP compared to the non-methylated analog, enhancing membrane permeability but reducing aqueous solubility .
Synthetic Flexibility : Ethyl ester derivatives (e.g., ) serve as prodrugs, masking the carboxylic acid’s polarity for improved pharmacokinetics .
Spectroscopic and Reactivity Differences
- NMR Shifts: The methyl group in this compound deshields adjacent protons, causing upfield shifts in ¹H-NMR (e.g., δ ~2.5 ppm for CH₃) compared to non-methylated analogs .
- Acidity: The methyl group’s electron-donating effect slightly reduces the carboxylic acid’s acidity (pKa ~4.5 vs. ~4.0 for non-methylated analogs) .
- Reactivity : The acrylic acid moiety undergoes Michael addition or esterification, while the methylimidazole ring participates in coordination chemistry or hydrogen bonding .
Biological Activity
(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid, with the molecular formula C₇H₈N₂O₂ and a CAS number of 70346-52-0, is an organic compound featuring a methyl-substituted imidazole ring attached to an acrylic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications.
Chemical Structure and Properties
The structure of this compound includes:
- Acrylic Acid Moiety : Characterized by a double bond between the second and third carbon atoms.
- Imidazole Ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's unique properties.
This compound exhibits a molecular weight of approximately 152.15 g/mol, and its reactivity is influenced by the electron-withdrawing nature of the imidazole ring, which can stabilize carbanions formed during reactions .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit specific enzymes involved in tumor growth and proliferation. The imidazole ring's ability to engage in hydrogen bonding may enhance its interaction with biological targets, potentially leading to therapeutic applications in oncology .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties. Studies have indicated that it can selectively bind to certain enzymes and receptors, which may contribute to its efficacy against various microbial strains. The presence of both the acrylic acid group and the imidazole ring provides diverse functionalities that can interact with biological targets .
Synthesis Methods
Several methods have been developed for synthesizing this compound, each varying in yield and complexity. Some common synthetic routes include:
- Condensation Reactions : Utilizing appropriate reagents under controlled conditions to optimize yield.
- Functional Group Transformations : Modifying existing compounds to introduce the desired acrylic acid functionality .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds. Below is a table summarizing notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(1-Methylimidazol-4-yl)acrylic acid | Similar imidazole ring but different substitution | Potentially different biological activity profiles |
| 3-(2-Methylimidazol-5-yl)acrylic acid | Variation in position of methyl group on imidazole | May exhibit distinct reactivity patterns |
| 3-(4-Methylimidazol-5-yl)acrylic acid | Substitution on a different carbon of imidazole | Unique interaction profiles with enzymes |
These compounds differ primarily in their substitution patterns on the imidazole ring and their corresponding biological activities, which could lead to varying applications in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the key structural features and nomenclature of (E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid?
- Methodological Answer : The compound comprises an acrylic acid backbone (CH₂=CHCOOH) with a 1-methyl-1H-imidazole substituent at the 3-position. The (E) -configuration denotes the trans orientation of the double bond between C2 and C3. Nomenclature follows IUPAC rules, prioritizing the imidazole ring numbering (5-position substitution). Structural validation often employs X-ray crystallography (e.g., SHELX refinement ) and NMR spectroscopy (e.g., NOESY for stereochemistry confirmation) .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A prevalent method involves condensation reactions between 1-methyl-1H-imidazole-5-carbaldehyde and malonic acid derivatives under acidic conditions. For example:
- Step 1 : React 1-methyl-1H-imidazole-5-carbaldehyde with malonic acid in acetic acid/acetic anhydride.
- Step 2 : Reflux at 80–100°C for 3–5 hours to promote Knoevenagel condensation .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require pH control to avoid side products like Z-isomers .
Q. How is the purity and identity of the compound validated?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA).
- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole (C=N stretch ~1600 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 53.2%, H: 5.3%, N: 20.1%) .
Advanced Research Questions
Q. How can the stereochemical integrity of the E-configuration be maintained during synthesis?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state and minimize isomerization.
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate reaction rates, reducing exposure to isomerization-prone conditions .
- Temperature Control : Maintain reflux temperatures below 100°C to prevent thermal rearrangement .
- Monitoring : Track reaction progress via TLC or in-situ FTIR to terminate reactions before side-product formation .
Q. What analytical techniques resolve structural ambiguities in derivatives or analogs?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles and stereochemistry (e.g., SHELXL refinement ). For example, a study on ethyl 1-[3-(1H-imidazol-1-yl)propyl] derivatives confirmed planar imidazole geometry with a 0.048 R-factor .
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm substituent positions .
Q. How does this compound interact with biological targets like 5-lipoxygenase or EGFR kinase?
- Methodological Answer :
- Enzyme Assays : For 5-lipoxygenase inhibition, use a UV-spectrophotometric assay monitoring absorbance at 234 nm (LTB₄ production). A structurally similar compound (3-(imidazo[2,1-b]thiazol-5-yl)acrylic acid) showed 89% inhibition .
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) with EGFR kinase (PDB: 1M17). Prioritize interactions with the ATP-binding pocket’s hydrophobic residues (e.g., Leu694, Val702) .
Q. What strategies mitigate stability issues during storage?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
